7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of the 1,2,4-triazole class . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to exhibit significant antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The ring system of triazolo[4,5-d]pyrimidines is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolo[4,5-d]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . The addition of sodium sulfite or phosphate changes the course of the reaction under neutral conditions . Reductive defluorination is the main process in the first case, while defluorination is accompanied by degradation of the piperazine moiety in the presence of phosphate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . After evaporation of solvent under vacuum, the residue was purified by silica gel chromatography . The compound was characterized by thin-layer chromatography (TLC), melting point (mp), ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and fast atom bombardment mass spectrometry (FABMS) .Scientific Research Applications
Antihypertensive Applications : A study synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, similar in structure to the specified compound, which showed potential as antihypertensive agents. Compounds with morpholine, piperidine, or piperazine moieties, including structures akin to the specified compound, displayed promising activity in this regard (Bayomi et al., 1999).
Antagonist Activity in Neurological Disorders : Another research focused on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with a 4-(4-fluorobenzoyl)piperidine group, similar to the specified compound. These were tested for 5-HT2 and alpha 1 receptor antagonist activity, relevant for neurological disorders such as depression (Watanabe et al., 1992).
Antiproliferative Effect Against Cancer Cell Lines : A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds in this series, which bear resemblance to the specified compound, showed significant activity (Mallesha et al., 2012).
Potential Insecticidal Agents : Research into sulfonamide thiazole derivatives incorporating a moiety similar to the specified compound revealed their potential as insecticidal agents. This study synthesized and investigated the toxicological and biological aspects of these compounds against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Antimicrobial Activities : Some derivatives of 1,2,4-triazole, including compounds with structures similar to the specified compound, were synthesized and evaluated for their antimicrobial activities. These studies found that certain derivatives possessed good or moderate activities against various bacterial strains (Demirbaş et al., 2010); (Bektaş et al., 2007).
Applications in Radiopharmaceuticals : A derivative, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for potential use in imaging dopamine D4 receptors, highlighting its application in neuroscience and radiopharmaceuticals (Eskola et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitCDK2 (Cyclin-Dependent Kinase 2), a key enzyme involved in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that this compound might interact with its targets (like cdk2) and inhibit their activity, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to accumulate in phagocytic cells . This suggests that this compound might have good cellular permeability, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines . This suggests that this compound might have potent anti-proliferative effects.
Safety and Hazards
Future Directions
The future directions for the study of similar compounds involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole . This can help in dealing with the escalating problems of microbial resistance . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the triazolo[4,5-d]pyrimidine could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN7O2S/c1-21-14-13(19-20-21)15(18-10-17-14)22-6-8-23(9-7-22)26(24,25)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPLETZXGNFIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.